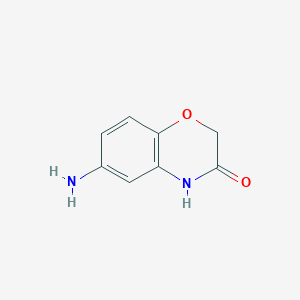

6-amino-2H-1,4-benzoxazin-3(4H)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-amino-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c9-5-1-2-7-6(3-5)10-8(11)4-12-7/h1-3H,4,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEPGYMHEMLZMBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377091 | |

| Record name | 6-amino-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89976-75-0 | |

| Record name | 6-amino-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-3,4-dihydro-2H-1,4-benzoxazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 6-amino-2H-1,4-benzoxazin-3(4H)-one: Physicochemical Properties and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-amino-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic organic compound that has garnered interest in the fields of medicinal chemistry and drug discovery. Its benzoxazinone core structure is a key pharmacophore found in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, along with insights into its synthesis and potential biological activities, to support its application in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The key physicochemical parameters for this compound are summarized in the table below.

| Property | Value | Source |

| Chemical Structure |  | |

| Molecular Formula | C₈H₈N₂O₂ | [1] |

| Molecular Weight | 164.16 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 88-93 °C | |

| LogP (estimated) | ~0.3 (for 7-fluoro derivative) | [2] |

| pKa (predicted) | Due to the presence of an aromatic amine and an amide group, this compound is expected to have both a basic and an acidic pKa. The aromatic amine would have a pKa in the range of 4-5, while the amide N-H is weakly acidic with a pKa likely above 15. | |

| Solubility | While specific data for the 6-amino derivative is not readily available, related benzoxazinones show solubility in organic solvents like methanol and DMSO.[3] Due to the amino group, its solubility in aqueous solutions is expected to be pH-dependent. | |

| CAS Number | 89976-75-0 | [1] |

Experimental Protocols

General Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published in open literature, a general synthetic strategy can be inferred from the synthesis of structurally related benzoxazinones, particularly fluorinated analogs.[4][5] The most common approach involves the reduction of a nitro-substituted precursor followed by intramolecular cyclization.

A plausible synthetic route is outlined below:

Note: This represents a generalized pathway. Specific reaction conditions, reagents, and purification methods would need to be optimized for the synthesis of the target compound.

Potential Biological Signaling Pathways

Derivatives of the 2H-1,4-benzoxazin-3(4H)-one scaffold have been implicated in several important biological signaling pathways, suggesting potential therapeutic applications for this compound.

Nrf2-HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the cellular antioxidant response.[6][7][8] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant genes, including heme oxygenase-1 (HO-1). Some benzoxazinone derivatives have been shown to modulate this pathway, suggesting a potential role in cytoprotection and anti-inflammatory responses.

DNA Damage Response Pathway

Several studies have indicated that certain benzoxazinone derivatives can induce DNA damage in cancer cells, leading to the activation of DNA damage response (DDR) pathways and ultimately apoptosis.[9][10] This suggests that this compound and its derivatives could be investigated as potential anticancer agents. The general mechanism involves the introduction of DNA lesions, which are recognized by sensor proteins that initiate a signaling cascade to arrest the cell cycle and promote DNA repair or, if the damage is too severe, trigger programmed cell death.

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents. Its physicochemical properties, while requiring further experimental validation, suggest it is a viable starting point for medicinal chemistry campaigns. The potential for this compound and its derivatives to modulate key signaling pathways, such as the Nrf2-HO-1 and DNA damage response pathways, highlights its relevance for research in areas including neurodegenerative diseases, inflammation, and oncology. This technical guide provides a foundational resource for scientists and researchers to further explore the therapeutic potential of this versatile molecule.

References

- 1. 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one 103361-44-0 [sigmaaldrich.com]

- 2. 7-Fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one | C8H7FN2O2 | CID 10313389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2H-1,4-Benzoxazin-3(4H)-one 99 5466-88-6 [sigmaaldrich.com]

- 4. CN113912561B - Synthetic method of 6-amino-7-fluoro-2H-1, 4-benzoxazine-3 (4H) -ketone - Google Patents [patents.google.com]

- 5. JP2550619B2 - Process for producing 6-amino-7-fluoro-2H-1,4-benzoxazin-3 (4H) -one - Google Patents [patents.google.com]

- 6. Frontiers | Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson’s Disease [frontiersin.org]

- 7. Activation of Nrf2/HO-1 signaling: An important molecular mechanism of herbal medicine in the treatment of atherosclerosis via the protection of vascular endothelial cells from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The Nrf2-HO-1 system and inflammaging [frontiersin.org]

- 9. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-amino-2H-1,4-benzoxazin-3(4H)-one (CAS: 89976-75-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-amino-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic organic compound that has garnered interest in the fields of medicinal chemistry and materials science. Its benzoxazinone core structure is a recognized pharmacophore, present in a variety of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known biological significance, with a focus on its potential as a scaffold in drug discovery.

Physicochemical Properties

This compound is a solid at room temperature with the following properties:

| Property | Value | Reference |

| CAS Number | 89976-75-0 | |

| Molecular Formula | C₈H₈N₂O₂ | |

| Molecular Weight | 164.16 g/mol | |

| Appearance | Solid | |

| Melting Point | 88-93 °C | |

| Synonyms | 6-Amino-2H-benzo[b][1][2]oxazin-3(4H)-one, 6-Amino-3,4-dihydro-3-oxo-2H-1,4-benzoxazine, 6-Amino-3-oxo-3,4-dihydrobenzo[1][2]oxazine, 6-Amino-4H-benzo[1][2]oxazin-3-one |

Synthesis

Caption: Conceptual workflow for the synthesis of this compound.

General Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on synthetic strategies for similar benzoxazinones:[1][3]

-

Protection of the Amino Group: A suitably substituted 2-aminophenol is reacted with an acylating agent (e.g., acetic anhydride) to protect the amino group.

-

Nitration: The protected aminophenol undergoes nitration, typically using a mixture of nitric acid and sulfuric acid, to introduce a nitro group onto the aromatic ring.

-

Alkylation: The phenolic hydroxyl group is alkylated with a haloacetylating agent, such as chloroacetyl chloride, in the presence of a base.

-

Reduction of the Nitro Group: The nitro group is reduced to an amino group, commonly through catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst.

-

Deprotection: The protecting group on the initial amino function is removed, usually by acid or base hydrolysis.

-

Intramolecular Cyclization: The final ring closure to form the benzoxazinone is achieved through a base-mediated intramolecular nucleophilic substitution, where the newly deprotected amino group attacks the electrophilic carbon of the haloacetyl moiety.

Spectroscopic Data

While detailed spectral data from peer-reviewed articles for the specific target compound is limited in the search results, typical spectroscopic characteristics for the benzoxazinone core are well-established. Researchers should expect to see characteristic peaks in NMR, IR, and mass spectrometry that confirm the structure.

Biological Activity and Potential Applications

The 2H-1,4-benzoxazin-3(4H)-one scaffold is a key feature in a number of biologically active compounds.[4] While direct evidence for the biological activity of this compound is not extensively documented in the public domain, it serves as a crucial starting material for the synthesis of derivatives with significant therapeutic potential, particularly in the realm of anti-inflammatory agents.[2][5]

Role as a Scaffold for Anti-Inflammatory Agents

A recent study detailed the use of this compound as a foundational molecule for the synthesis of a series of novel 1,2,3-triazole-modified derivatives.[2][5] Several of these derivatives exhibited potent anti-inflammatory activity in lipopolysaccharide (LPS)-induced BV-2 microglial cells.[6]

Mechanism of Action of Derivatives: The Nrf2-HO-1 Signaling Pathway

The anti-inflammatory effects of the derivatives of this compound have been linked to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme Oxygenase-1 (HO-1) signaling pathway.[2] This pathway is a critical cellular defense mechanism against oxidative stress and inflammation.[7][8]

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[9] Upon exposure to oxidative or inflammatory stimuli, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, including HO-1, leading to their transcription and translation.[10][11] The upregulation of HO-1 and other antioxidant enzymes helps to mitigate cellular damage and reduce the inflammatory response.[9]

The derivatives of this compound were shown to significantly activate this Nrf2-HO-1 pathway, leading to a reduction in LPS-induced reactive oxygen species (ROS) production and a decrease in the expression of pro-inflammatory mediators.[2]

Caption: The Nrf2-HO-1 signaling pathway, a target for derivatives of this compound.

Experimental Protocol for Anti-Inflammatory Activity Screening

The following is a summarized experimental protocol based on the study of derivatives of this compound:[2]

-

Cell Culture: BV-2 microglial cells are cultured in appropriate media and conditions.

-

Compound Treatment: Cells are pre-treated with various concentrations of the test compounds (derivatives of this compound) for a specified period.

-

Induction of Inflammation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

-

Nitric Oxide (NO) Assay: The production of nitric oxide, a pro-inflammatory mediator, is quantified in the cell culture supernatant using the Griess reagent.

-

Quantitative PCR (qPCR): The expression levels of pro-inflammatory cytokine genes (e.g., IL-1β, IL-6, TNF-α) and inflammation-related enzyme genes (e.g., iNOS, COX-2) are measured by qPCR.

-

Western Blotting: The protein levels of iNOS, COX-2, and key components of the Nrf2-HO-1 pathway are determined by Western blotting.

-

Reactive Oxygen Species (ROS) Assay: Intracellular ROS levels are measured using a fluorescent probe, such as DCFH-DA.

Conclusion

This compound is a valuable building block in medicinal chemistry. While its own biological activity profile is not extensively characterized, it serves as a key precursor for the synthesis of potent anti-inflammatory agents. The derivatives of this compound have been shown to act via the modulation of the Nrf2-HO-1 signaling pathway, a promising target for the development of novel therapeutics for a range of inflammatory and neurodegenerative diseases. Further research into the synthesis of a broader range of derivatives and the exploration of their structure-activity relationships is warranted to fully exploit the therapeutic potential of this chemical scaffold.

References

- 1. CN113912561B - Synthetic method of 6-amino-7-fluoro-2H-1, 4-benzoxazine-3 (4H) -ketone - Google Patents [patents.google.com]

- 2. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JP2550619B2 - Process for producing 6-amino-7-fluoro-2H-1,4-benzoxazin-3 (4H) -one - Google Patents [patents.google.com]

- 4. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson’s Disease [frontiersin.org]

- 8. Activation of Nrf2/HO-1 signaling: An important molecular mechanism of herbal medicine in the treatment of atherosclerosis via the protection of vascular endothelial cells from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The Nrf2-HO-1 system and inflammaging [frontiersin.org]

- 10. The NRF-2/HO-1 Signaling Pathway: A Promising Therapeutic Target for Metabolic Dysfunction-Associated Steatotic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of Nrf2/HO-1 system in development, oxidative stress response and diseases: an evolutionarily conserved mechanism - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of 6-amino-2H-1,4-benzoxazin-3(4H)-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of pharmacological properties. Derivatives of this core have garnered significant attention for their potential as therapeutic agents. This technical guide focuses specifically on the biological activities of 6-amino-2H-1,4-benzoxazin-3(4H)-one derivatives, a subset that has shown considerable promise in anti-inflammatory, anticancer, and antimicrobial applications. The presence of the amino group at the 6-position provides a key site for chemical modification, allowing for the synthesis of diverse libraries of compounds with tunable biological activities. This guide will provide a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, with a focus on quantitative data and detailed experimental protocols to aid in further research and development.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives typically involves a multi-step process. The core scaffold can be prepared from readily available starting materials, and the 6-amino group serves as a handle for further functionalization, such as the introduction of triazole moieties via click chemistry.

Synthesis of the Core Scaffold: this compound

A common route for the synthesis of the this compound core involves the reduction of a nitro precursor. For instance, a fluorinated analog, 6-amino-7-fluoro-2H-1,4-benzoxazin-3(4H)-one, can be synthesized via a four-step reaction starting from 2-nitro-5-fluorophenol[1]. A more general approach involves the catalytic hydrogenation of a nitro-benzoxazinone precursor.

Synthesis of 1,2,3-Triazole Derivatives

The 6-amino group of the core scaffold is often utilized for further derivatization to enhance biological activity. A prominent example is the synthesis of 1,2,3-triazole-modified derivatives, which have shown potent anti-inflammatory and anticancer properties[2][3]. This synthesis involves the acylation of the 6-amino group with an alkyne-containing benzoic acid, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Caption: Synthetic workflow for 1,2,3-triazole derivatives.

Biological Activities

Derivatives of this compound have demonstrated a range of biological activities, with anti-inflammatory and anticancer effects being the most extensively studied.

Anti-inflammatory Activity

Several 1,2,3-triazole-modified derivatives of this compound have been shown to exhibit significant anti-inflammatory properties in lipopolysaccharide (LPS)-induced BV-2 microglial cells[2]. The activity is often assessed by measuring the inhibition of nitric oxide (NO) production.

| Compound | Concentration (µM) | Inhibition of NO Production (%) | Cell Viability (%) | Reference |

| e2 | 10 | 75.3 ± 3.1 | >95 | [2] |

| e16 | 10 | 82.1 ± 2.5 | >95 | [2] |

| e20 | 10 | 78.9 ± 4.2 | >95 | [2] |

| Resveratrol (Positive Control) | 20 | 57.98 ± 2.50 | >95 | [2] |

Anticancer Activity

Derivatives of the 2H-1,4-benzoxazin-3(4H)-one scaffold linked to a 1,2,3-triazole moiety have been investigated for their anticancer potential, demonstrating the ability to induce DNA damage in tumor cells[3]. The cytotoxic activity of these compounds has been evaluated against various human cancer cell lines.

| Compound | Huh-7 (IC₅₀, µM) | A549 (IC₅₀, µM) | MCF-7 (IC₅₀, µM) | HCT-116 (IC₅₀, µM) | SKOV3 (IC₅₀, µM) | Reference |

| c5 | 28.48 | >50 | >50 | >50 | >50 | [3][4] |

| c14 | 32.60 | >50 | >50 | >50 | >50 | [3][4] |

| c16 | 31.87 | >50 | >50 | >50 | >50 | [3][4] |

| c18 | 19.05 | >50 | >50 | >50 | >50 | [3][4] |

| 14b | - | 7.59 ± 0.31 | - | - | - | [4] |

| 14c | - | 18.52 ± 0.59 | - | - | - | [4] |

Antimicrobial Activity

While specific data for 6-amino derivatives is limited, the broader class of benzoxazine derivatives has shown promising antimicrobial activity. For instance, benzoxazine-6-sulfonamide derivatives have exhibited low minimum inhibitory concentrations (MIC) against various bacteria and fungi[5].

| Compound | Gram-positive Bacteria (MIC, µg/mL) | Gram-negative Bacteria (MIC, µg/mL) | Fungi (MIC, µg/mL) | Reference |

| 1a, 1b, 1c, 1e, 1h | 31.25 - 62.5 | 31.25 - 62.5 | 31.25 - 62.5 | [5] |

| 2c, 2d, 2e, 2g, 2h, 2i, 2j, 2k, 2l | 31.25 - 62.5 | 31.25 - 62.5 | 31.25 - 62.5 | [5] |

Mechanism of Action

Anti-inflammatory Mechanism: Nrf2-HO-1 Signaling Pathway

The anti-inflammatory effects of this compound derivatives are, at least in part, mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme oxygenase-1 (HO-1) signaling pathway[2]. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon stimulation by these derivatives, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes, including HO-1. This leads to a reduction in reactive oxygen species (ROS) and alleviates inflammation[2].

Caption: Nrf2-HO-1 signaling pathway activation.

Anticancer Mechanism: DNA Damage Induction

Certain 2H-1,4-benzoxazin-3(4H)-one derivatives exert their anticancer effects by inducing DNA damage in tumor cells[3]. The planar structure of these molecules is thought to facilitate intercalation into the DNA, leading to the activation of DNA damage response pathways, which can ultimately trigger apoptosis (programmed cell death)[3].

Caption: DNA damage-induced apoptosis pathway.

Experimental Protocols

Synthesis of 3-ethynyl-N-(3-oxo-3,4-dihydro-2H-benzo[b][2][6]oxazin-6-yl)benzamide

-

To a solution of 6-amino-2H-benzo[b][2][6]oxazin-3(4H)-one (1.0 eq) and 3-ethynylbenzoic acid (1.2 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.5 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq).

-

Stir the reaction mixture at room temperature for 12 hours.

-

Pour the reaction mixture into ice water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired product[2].

General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

To a solution of the alkyne-functionalized benzoxazinone derivative (1.0 eq) and the corresponding substituted azide (1.2 eq) in a mixture of t-BuOH and H₂O (1:1), add a freshly prepared aqueous solution of sodium ascorbate (0.2 eq) and copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq).

-

Stir the reaction mixture at room temperature for 8-12 hours.

-

After completion of the reaction (monitored by TLC), dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the target 1,2,3-triazole derivative[4][7][8].

Cell Viability (MTT) Assay

-

Seed BV-2 cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader[7][9].

Nitric Oxide (NO) Production (Griess) Assay

-

Seed BV-2 cells in a 96-well plate and pre-treat with test compounds for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water; mix equal volumes of A and B before use).

-

Incubate the mixture at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined using a standard curve of sodium nitrite[1][2][6].

Western Blot Analysis for Nrf2 and HO-1

-

Treat BV-2 cells with test compounds and/or LPS for the desired time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system[10][11].

Conclusion

This compound derivatives represent a promising class of compounds with significant therapeutic potential. Their straightforward synthesis and the versatility of the 6-amino group for further derivatization make them attractive targets for drug discovery programs. The demonstrated anti-inflammatory and anticancer activities, coupled with an initial understanding of their mechanisms of action, provide a solid foundation for future research. This technical guide has summarized the key findings in this area, providing detailed protocols and quantitative data to facilitate the continued exploration and development of these potent bioactive molecules. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these derivatives is warranted to translate their therapeutic promise into clinical applications.

References

- 1. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN113912561B - Synthetic method of 6-amino-7-fluoro-2H-1, 4-benzoxazine-3 (4H) -ketone - Google Patents [patents.google.com]

- 3. In-silico based discovery of potential Keap1 inhibitors using the strategies of pharmacophore screening, molecular docking, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. JP2550619B2 - Process for producing 6-amino-7-fluoro-2H-1,4-benzoxazin-3 (4H) -one - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Molecular dynamics, quantum mechanics and docking studies of some Keap1 inhibitors – An insight into the atomistic mechanisms of their antioxidant potential - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Mechanistic Insights into 6-amino-2H-1,4-benzoxazin-3(4H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic properties of 6-amino-2H-1,4-benzoxazin-3(4H)-one, a heterocyclic compound of interest in medicinal chemistry. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound, alongside the experimental protocols utilized for their acquisition. Furthermore, a key signaling pathway associated with the biological activity of benzoxazinone derivatives, the Nrf2-HO-1 pathway, is elucidated.

Core Spectroscopic Data

The structural integrity and purity of this compound are confirmed through a combination of spectroscopic techniques. The data presented herein has been compiled from various sources and is presented in a structured format for clarity and comparative analysis.

Table 1: Physical and Molecular Properties

| Property | Value |

| Molecular Formula | C₈H₈N₂O₂ |

| Molecular Weight | 164.16 g/mol [1] |

| Melting Point | 88-93 °C[1] |

| Appearance | Solid |

| CAS Number | 89976-75-0[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~10.2 | Singlet | N-H (amide) |

| ~6.8 | Doublet | Aromatic C-H |

| ~6.3 | Doublet of doublets | Aromatic C-H |

| ~6.2 | Doublet | Aromatic C-H |

| ~4.5 | Singlet | O-CH₂ |

| ~3.5 | Broad Singlet | NH₂ |

Table 3: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (amide) |

| ~145 | Aromatic C-NH₂ |

| ~140 | Aromatic C-O |

| ~120 | Aromatic C-H |

| ~118 | Aromatic C-N |

| ~110 | Aromatic C-H |

| ~105 | Aromatic C-H |

| ~68 | O-CH₂ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Strong, Broad | N-H stretching (amine and amide) |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2950-2850 | Medium | Aliphatic C-H stretching |

| 1680-1650 | Strong | C=O stretching (amide) |

| 1620-1580 | Medium | N-H bending (amine) |

| 1550-1450 | Strong | Aromatic C=C stretching |

| 1250-1200 | Strong | C-O stretching (ether) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Table 5: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 164 | [M]⁺ (Molecular ion) |

| 136 | [M - CO]⁺ |

| 120 | [M - CO₂]⁺ |

| 108 | Further fragmentation |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound, based on standard laboratory practices for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Apply a relaxation delay of 1-5 seconds between scans.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Employ proton decoupling to simplify the spectrum.

-

Use a larger number of scans compared to ¹H NMR to compensate for the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of the compound with dry KBr powder and press it into a thin, transparent disk. Alternatively, for a solid sample, Attenuated Total Reflectance (ATR) can be used.

-

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Collect a background spectrum of the empty sample compartment or the KBr pellet without the sample.

-

Acquire the sample spectrum and ratio it against the background to obtain the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Analyze the sample using a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a suitable mass range to include the molecular ion.

-

For tandem mass spectrometry (MS/MS), select the molecular ion and subject it to collision-induced dissociation (CID) to obtain the fragmentation pattern.

-

-

Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to gain structural information.

Signaling Pathway: Nrf2-HO-1 Activation

Derivatives of 1,4-benzoxazin-3-one have been shown to exhibit biological activity through the modulation of various cellular signaling pathways. One of the key pathways implicated in the protective effects of these compounds against oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme Oxygenase-1 (HO-1) pathway.

Under normal physiological conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[2] In the presence of oxidative or electrophilic stress, or upon interaction with activators like certain benzoxazinone derivatives, Keap1 undergoes a conformational change, leading to the release of Nrf2.[2] The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes.[3][4] This binding initiates the transcription of these genes, including that for Heme Oxygenase-1 (HO-1), a potent antioxidant enzyme.[3][4] HO-1 catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide, all of which have cytoprotective effects.[2]

Caption: Activation of the Nrf2-HO-1 signaling pathway by benzoxazinone derivatives.

Experimental Workflow

The general workflow for the comprehensive spectroscopic analysis of this compound is outlined below.

Caption: General workflow for the spectroscopic analysis of the title compound.

References

- 1. This compound 97 89976-75-0 [sigmaaldrich.com]

- 2. Role of Nrf2/HO-1 system in development, oxidative stress response and diseases: an evolutionarily conserved mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson’s Disease [frontiersin.org]

- 4. Frontiers | The Nrf2-HO-1 system and inflammaging [frontiersin.org]

Unlocking Therapeutic Potential: A Technical Guide to the Biological Targets of 6-amino-2H-1,4-benzoxazin-3(4H)-one and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The heterocyclic scaffold, 2H-1,4-benzoxazin-3(4H)-one, is a recurring motif in a variety of biologically active compounds, suggesting its utility as a privileged structure in drug discovery. This technical guide focuses on the 6-amino substituted derivative, 6-amino-2H-1,4-benzoxazin-3(4H)-one, and explores its potential therapeutic applications by examining the known biological targets of its closely related analogues. While direct target identification for the parent compound remains an area of active investigation, a comprehensive review of its derivatives reveals significant activity in key therapeutic areas, including neuroinflammation, neuropsychiatric disorders, and oncology. This document provides a detailed overview of the implicated signaling pathways, quantitative data on the biological activity of its derivatives, and the experimental protocols necessary to evaluate compounds based on this promising scaffold.

Introduction

The 2H-1,4-benzoxazin-3(4H)-one core is a key structural component in numerous compounds with diverse pharmacological properties. The introduction of an amino group at the 6-position, yielding this compound, provides a versatile synthetic handle for the generation of compound libraries with the potential to modulate a range of biological targets. This guide synthesizes the current understanding of the therapeutic landscape for this chemical class, with a focus on providing actionable data and methodologies for researchers in the field.

Potential Therapeutic Targets and Mechanisms of Action

While specific therapeutic targets for this compound have not been definitively identified in publicly available literature, the biological activities of its derivatives point towards several promising avenues for drug development.

Anti-Inflammatory Activity via the Nrf2-HO-1 Signaling Pathway

Derivatives of this compound have demonstrated significant anti-inflammatory effects, particularly in the context of neuroinflammation. The primary mechanism identified is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme Oxygenase-1 (HO-1) signaling pathway.

Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon stimulation by inducers, such as some benzoxazinone derivatives, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including HO-1, leading to their transcription. The upregulation of these genes helps to mitigate oxidative stress and inflammation.

Figure 1: Activation of the Nrf2-HO-1 signaling pathway by this compound derivatives.

Modulation of Dopamine and Serotonin Receptors in the Central Nervous System

The 2H-1,4-benzoxazin-3(4H)-one scaffold is a core component of molecules that interact with key neurotransmitter receptors, suggesting its potential for the development of treatments for neuropsychiatric disorders. Specifically, derivatives have shown activity at dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors. These receptors are well-established targets for antipsychotics, antidepressants, and anxiolytics. The ability of a single scaffold to interact with multiple G protein-coupled receptors (GPCRs) opens up possibilities for creating multi-target ligands with unique pharmacological profiles.

Figure 2: Potential CNS targets of 2H-1,4-benzoxazin-3(4H)-one derivatives.

Induction of DNA Damage in Cancer Cells

In the field of oncology, derivatives of 2H-1,4-benzoxazin-3(4H)-one, particularly those functionalized with a 1,2,3-triazole moiety, have been shown to induce DNA damage in tumor cells. This activity suggests a potential mechanism of action involving the intercalation of these planar molecules into the DNA double helix, leading to cell cycle arrest and apoptosis. This approach offers a promising strategy for the development of novel anticancer agents.

Figure 3: Proposed mechanism of DNA damage induction by benzoxazinone-triazole derivatives.

Quantitative Data on Derivative Activity

The following tables summarize the in vitro activity of various derivatives of the 2H-1,4-benzoxazin-3(4H)-one scaffold. It is important to note that these data are for derivatives and not the parent 6-amino compound. They are presented here to illustrate the therapeutic potential of this chemical class.

Table 1: Anti-inflammatory and Anticancer Activity of 2H-1,4-benzoxazin-3(4H)-one Derivatives

| Compound ID | Assay | Cell Line | Activity | Reference |

| Compound 14e | IDO1 Enzyme Inhibition | - | IC50 = 3.63 μM | [1] |

| Compound 14b | Cytotoxicity | A549 (lung cancer) | IC50 = 7.59 ± 0.31 μM | [1] |

| Compound 14c | Cytotoxicity | A549 (lung cancer) | IC50 = 18.52 ± 0.59 μM | [1] |

| Compound c5 | Cytotoxicity | Huh-7 (liver cancer) | IC50 = 28.48 μM | [2] |

| Compound c14 | Cytotoxicity | Huh-7 (liver cancer) | IC50 = 32.60 μM | [2] |

| Compound c16 | Cytotoxicity | Huh-7 (liver cancer) | IC50 = 31.87 μM | [2] |

| Compound c18 | Cytotoxicity | Huh-7 (liver cancer) | IC50 = 19.05 μM | [2] |

Table 2: Receptor Binding Affinity of a Benzoxazinone Derivative

| Compound ID | Receptor | Radioligand | Ki (nM) | Reference |

| 26b | 5-HT1A | [3H]8-OH-DPAT | 23.2 | [3][4] |

| 26b | 5-HT7 | [3H]5-CT | Not specified | [3][4] |

Experimental Protocols

The following are generalized protocols for key assays relevant to the evaluation of compounds based on the this compound scaffold.

Nrf2/ARE Reporter Gene Assay

This assay quantitatively measures the activation of Nrf2 transcriptional activity.

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HepG2) in appropriate media.

-

Co-transfect the cells with a reporter plasmid containing the Antioxidant Response Element (ARE) sequence upstream of a luciferase gene and a control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.

-

-

Compound Treatment:

-

After 24 hours, treat the transfected cells with various concentrations of the test compound. Include a vehicle control and a positive control (e.g., sulforaphane).

-

-

Luciferase Assay:

-

After an appropriate incubation period (e.g., 18-24 hours), lyse the cells.

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Calculate the fold change in Nrf2 activity relative to the vehicle control.

-

Radioligand Binding Assay for Dopamine D2 and Serotonin 5-HT1A/2A Receptors

This protocol outlines a competitive binding assay to determine the affinity (Ki) of a test compound for a specific receptor.

-

Membrane Preparation:

-

Prepare cell membranes from a cell line stably expressing the human receptor of interest (e.g., D2, 5-HT1A, or 5-HT2A).

-

Homogenize the cells in a suitable buffer and centrifuge to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [3H]spiperone for D2, [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A), and varying concentrations of the test compound.

-

Include wells for total binding (radioligand and membranes only) and non-specific binding (with an excess of a known unlabeled ligand).

-

Incubate to allow binding to reach equilibrium.

-

-

Filtration and Quantification:

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of the test compound from a concentration-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Comet Assay (Single Cell Gel Electrophoresis) for DNA Damage

This assay detects DNA strand breaks in individual cells.

-

Cell Treatment and Embedding:

-

Treat the cells with the test compound for a specified duration.

-

Harvest the cells and embed them in low-melting-point agarose on a microscope slide.

-

-

Lysis:

-

Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).

-

-

Alkaline Unwinding and Electrophoresis:

-

Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Apply an electric field to the slides. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

-

-

Staining and Visualization:

-

Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

-

Visualize the comets using a fluorescence microscope.

-

-

Data Analysis:

-

Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized software.

-

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics. While direct biological targets of the parent compound require further elucidation, the diverse and potent activities of its derivatives in the areas of inflammation, central nervous system disorders, and oncology highlight the significant potential of this chemical class. The data and protocols presented in this guide are intended to facilitate further research and development efforts aimed at harnessing the therapeutic utility of this versatile molecular framework. Future work should focus on synthesizing and screening a focused library of this compound derivatives to identify direct binders and modulators of the promising targets outlined herein.

References

The Versatile Scaffold: A Deep Dive into 6-amino-2H-1,4-benzoxazin-3(4H)-one for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with certain molecular frameworks consistently emerging as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. One such scaffold that has garnered significant attention is 6-amino-2H-1,4-benzoxazin-3(4H)-one . This heterocyclic core, characterized by a fused benzene and oxazine ring system with a strategically placed amino group, offers a unique combination of structural rigidity, synthetic tractability, and diverse biological activities. This technical guide provides a comprehensive overview of the this compound scaffold, detailing its synthesis, therapeutic applications, and the underlying mechanisms of action of its derivatives.

Synthesis of the Core Scaffold and Its Derivatives

The synthetic accessibility of the this compound core is a key factor driving its exploration in drug discovery. A common and efficient method involves a multi-step synthesis starting from readily available precursors.

A general synthetic workflow is depicted below:

Caption: General workflow for synthesizing this compound and its derivatives.

A detailed experimental protocol for a specific synthetic route to a fluorinated analog is described in the patent literature. This process involves the nitration of m-dichlorobenzene, followed by etherification, fluorination, and a final reduction and ring closure to yield 6-amino-7-fluoro-2H-1,4-benzoxazin-3(4H)-one.[1] The core scaffold, this compound, can then be readily modified at the amino group or other positions to generate a diverse library of derivatives. For instance, reaction with 3-ethynylbenzoic acid using HATU and DIPEA as coupling agents, followed by a click reaction with various azides, has been successfully employed to synthesize a series of 1,2,3-triazole-containing derivatives.[1]

Therapeutic Applications and Biological Activities

Derivatives of the this compound scaffold have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the treatment of a wide range of diseases.

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of many diseases, including neurodegenerative disorders. Derivatives of this compound have shown potent anti-inflammatory effects, particularly in the context of neuroinflammation.

A series of 1,2,3-triazole-modified derivatives were synthesized and evaluated for their ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in BV-2 microglial cells.[1] Several compounds exhibited significant inhibitory activity, with some showing more potent effects than the positive control, resveratrol.

| Compound | Concentration (µM) | NO Production (% of LPS control) |

| e2 | 10 | Data not available |

| e16 | 10 | Data not available |

| e20 | 10 | Data not available |

| Resveratrol | 20 | 42.02 ± 2.50 |

Table 1: Inhibition of LPS-induced NO production in BV-2 microglial cells by selected this compound derivatives. [1]

The anti-inflammatory mechanism of these compounds involves the activation of the Nrf2-HO-1 signaling pathway.[1] This pathway plays a crucial role in the cellular defense against oxidative stress and inflammation.

References

The Potential of 6-Amino-2H-1,4-Benzoxazin-3(4H)-one Derivatives in Combating Neurodegenerative Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a growing global health challenge. This technical guide explores the therapeutic potential of a promising class of compounds: derivatives of 6-amino-2H-1,4-benzoxazin-3(4H)-one. Emerging research highlights their significant neuroprotective effects, primarily attributed to their potent anti-inflammatory and antioxidant properties. This document provides a comprehensive overview of the synthesis, mechanisms of action, and key experimental data related to these derivatives. It details their role in modulating critical signaling pathways, including the Nrf2-HO-1 axis, and their impact on inflammatory mediators like iNOS and COX-2. This guide is intended to serve as a valuable resource for researchers and professionals in the field of neuropharmacology and drug discovery, offering insights into the development of novel therapeutics for neurodegenerative disorders.

Introduction

The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities.[1] Derivatives of this core, particularly those with a 6-amino substitution, have garnered attention for their potential in treating complex neurological disorders.[1] Neuroinflammation, mediated by activated microglia, and oxidative stress are key pathological features of many neurodegenerative diseases.[1] Compounds that can mitigate these processes hold significant therapeutic promise. This guide focuses on the derivatives of this compound, summarizing the current understanding of their neuroprotective capabilities.

Synthesis of this compound and its Derivatives

The synthesis of the core scaffold and its subsequent derivatization is a critical step in the exploration of these compounds. A general synthetic scheme is presented below, based on available literature.

Synthesis of the Core Scaffold: 6-Amino-7-fluoro-2H-1,4-benzoxazin-3(4H)-one (A Representative Example)

A common method for the synthesis of the benzoxazinone ring system involves a multi-step process starting from readily available precursors. The following protocol is adapted from a patented synthetic method for a closely related analogue, 6-amino-7-fluoro-2H-1,4-benzoxazin-3(4H)-one.[2]

Experimental Protocol:

-

Nitration: m-Dichlorobenzene is nitrated to synthesize 1,5-dichloro-2,4-dinitrobenzene.[2]

-

Etherification: The resulting dinitro compound is etherified with 2-ethyl hydroxyacetate in the presence of a catalyst and an acid-binding agent to yield 2-(5-chloro-2,4-dinitrophenoxy) ethyl acetate.[2]

-

Fluorination: The chloro-substituted compound undergoes fluorination to produce 2-(5-fluoro-2,4-dinitrophenoxy) ethyl acetate.[2]

-

Reduction and Cyclization: The nitro groups are then reduced, which simultaneously initiates cyclization to form the 6-amino-7-fluoro-2H-1,4-benzoxazin-3(4H)-one core. This final step is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon.[3]

Synthesis of Derivatives

Derivatization of the 6-amino group allows for the exploration of structure-activity relationships. A common approach involves the introduction of a 1,2,3-triazole moiety, which has been shown to enhance anti-inflammatory properties.[1]

Experimental Protocol for Triazole Derivatives:

-

Amide Formation: this compound is reacted with 3-ethynylbenzoic acid in the presence of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as DIPEA (N,N-Diisopropylethylamine) to form an amide linkage.[1]

-

Click Chemistry: The resulting alkyne-containing intermediate is then reacted with various azide compounds via a copper-catalyzed azide-alkyne cycloaddition (click chemistry) to generate the desired 1,2,3-triazole derivatives.[1]

Mechanism of Action and In Vitro Efficacy

The neuroprotective effects of this compound derivatives are believed to be multifactorial, primarily revolving around their anti-inflammatory and antioxidant activities.

Anti-inflammatory Effects

Neuroinflammation, characterized by the activation of microglial cells and the subsequent release of pro-inflammatory mediators, is a hallmark of neurodegenerative diseases.[1] Derivatives of this compound have demonstrated significant anti-inflammatory properties in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.[1]

Key Findings:

-

Inhibition of Nitric Oxide (NO) Production: Certain triazole derivatives effectively reduce the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated microglia.[1]

-

Downregulation of Pro-inflammatory Enzymes: These compounds have been shown to decrease the transcription and protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes central to the inflammatory response.[1]

-

Reduction of Pro-inflammatory Cytokines: A significant decrease in the transcription levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α has been observed upon treatment with these derivatives.[1]

Quantitative Data on Anti-inflammatory Activity:

| Compound ID | Concentration (µM) | Inhibition of NO Production (% of LPS control) | Reference |

| e2 | 10 | Significant reduction | [1] |

| e16 | 10 | Significant reduction | [1] |

| e20 | 10 | Significant reduction | [1] |

Note: Precise percentage values for NO inhibition and quantitative data for iNOS and COX-2 inhibition are presented graphically in the source literature, indicating a significant, dose-dependent reduction.[4][5]

Antioxidant Effects and Activation of the Nrf2-HO-1 Pathway

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, plays a crucial role in neuronal damage in neurodegenerative diseases.

Key Findings:

-

Reduction of Reactive Oxygen Species (ROS): Derivatives of this compound have been shown to significantly reduce intracellular ROS levels in activated microglial cells.[1]

-

Activation of the Nrf2-HO-1 Signaling Pathway: A key mechanism underlying the antioxidant effect of these compounds is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme oxygenase-1 (HO-1) signaling pathway.[1][6][7] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[8] Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[8] Upon activation by inducers, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of genes like HO-1.[6][7]

Signaling Pathway Diagram:

Caption: Activation of the Nrf2-HO-1 signaling pathway by this compound derivatives.

Potential Inhibition of MAO-B and GSK-3β

While direct inhibitory data for this compound derivatives on Monoamine Oxidase B (MAO-B) and Glycogen Synthase Kinase-3β (GSK-3β) is not currently available in the public domain, these enzymes are critical targets in neurodegenerative diseases, and other benzoxazinone-related structures have shown activity against them.

-

MAO-B: Inhibition of MAO-B is a validated therapeutic strategy for Parkinson's disease, as it increases dopamine levels in the brain.[9]

-

GSK-3β: GSK-3β is implicated in the hyperphosphorylation of tau protein, a key event in the pathology of Alzheimer's disease.[10]

Further investigation into the potential of this compound derivatives to inhibit these enzymes is a promising avenue for future research.

Experimental Protocols for In Vitro Neuroprotection Assays

Assessing the neuroprotective potential of these compounds requires robust in vitro models. The human neuroblastoma SH-SY5Y cell line is a widely used model for studying neurodegenerative processes.

General Cell Culture and Maintenance of SH-SY5Y Cells

Protocol:

-

Cell Culture Medium: SH-SY5Y cells are typically cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10-15% fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin.

-

Incubation: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Passaging: Cells are passaged when they reach 80-90% confluency. This involves washing with phosphate-buffered saline (PBS), detaching with a trypsin-EDTA solution, neutralizing the trypsin with complete medium, and seeding new flasks at an appropriate subcultivation ratio.

Neuroprotection Assay against Oxidative Stress

This assay evaluates the ability of a compound to protect neuronal cells from damage induced by an oxidative stressor, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

Protocol:

-

Cell Seeding: Seed SH-SY5Y cells in 96-well plates at a suitable density and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 2-24 hours).

-

Induction of Oxidative Stress: Induce oxidative stress by adding a neurotoxin (e.g., H₂O₂ or 6-OHDA) to the cell culture medium and incubate for an appropriate duration (e.g., 24 hours).

-

Cell Viability Assessment: Measure cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read on a microplate reader, and cell viability is expressed as a percentage of the control group.

Experimental Workflow Diagram:

Caption: Workflow for an in vitro neuroprotection assay using SH-SY5Y cells.

Conclusion and Future Directions

Derivatives of this compound represent a promising class of compounds for the development of novel therapies for neurodegenerative diseases. Their ability to mitigate neuroinflammation and oxidative stress through the modulation of key signaling pathways like Nrf2-HO-1 provides a strong rationale for their further investigation.

Future research should focus on:

-

Quantitative Structure-Activity Relationship (QSAR) Studies: To optimize the benzoxazinone scaffold for enhanced potency and selectivity.

-

In-depth Mechanistic Studies: To fully elucidate the signaling pathways modulated by these compounds and to identify their direct molecular targets.

-

Pharmacokinetic and In Vivo Efficacy Studies: To evaluate the drug-like properties of these derivatives and their therapeutic potential in animal models of neurodegeneration.

-

Investigation of MAO-B and GSK-3β Inhibition: To determine if these compounds possess inhibitory activity against these key enzymes, which would broaden their therapeutic applicability.

The continued exploration of this chemical space holds the potential to deliver much-needed, effective treatments for patients suffering from these debilitating diseases.

References

- 1. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN113912561B - Synthetic method of 6-amino-7-fluoro-2H-1, 4-benzoxazine-3 (4H) -ketone - Google Patents [patents.google.com]

- 3. JP2550619B2 - Process for producing 6-amino-7-fluoro-2H-1,4-benzoxazin-3 (4H) -one - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. dovepress.com [dovepress.com]

- 7. Frontiers | Ischemia-induced endogenous Nrf2/HO-1 axis activation modulates microglial polarization and restrains ischemic brain injury [frontiersin.org]

- 8. A Perspective on Nrf2 Signaling Pathway for Neuroinflammation: A Potential Therapeutic Target in Alzheimer's and Parkinson's Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Anti-Inflammatory Potential of the 6-amino-2H-1,4-benzoxazin-3(4H)-one Scaffold: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide explores the anti-inflammatory properties associated with the 6-amino-2H-1,4-benzoxazin-3(4H)-one chemical scaffold. While direct experimental data on the anti-inflammatory activity of the core compound itself is not extensively available in current literature, its role as a key starting material for the synthesis of potent anti-inflammatory derivatives is well-documented. This paper will focus on the synthesis and detailed anti-inflammatory evaluation of derivatives of this compound, providing insight into the therapeutic potential of this chemical class. The methodologies of key experiments are detailed, quantitative data from derivative studies are presented, and the underlying signaling pathways are illustrated to provide a comprehensive resource for researchers in the field of inflammation and drug discovery.

Introduction to the 2H-1,4-benzoxazin-3(4H)-one Scaffold

The 2H-1,4-benzoxazin-3(4H)-one core is a significant heterocyclic structure in medicinal chemistry, recognized for its broad range of biological activities and relatively low toxicity.[1] Derivatives based on this scaffold have been investigated for various therapeutic applications, including the treatment of neurodegenerative diseases.[1] The presence of an amino group at the 6-position, as in this compound, offers a versatile point for chemical modification, enabling the synthesis of diverse compound libraries for biological screening.

Recent research has utilized this compound as a foundational molecule to develop novel compounds with significant anti-inflammatory properties.[1] Specifically, the introduction of a 1,2,3-triazole moiety to this core has yielded derivatives with promising activity in models of neuroinflammation.[1][2] This guide will delve into the findings of these studies to illuminate the anti-inflammatory potential stemming from this scaffold.

Synthesis of Anti-Inflammatory Derivatives

A notable synthetic route employs this compound as the initial reactant.[1] The synthesis involves a multi-step process to generate a library of derivatives for anti-inflammatory screening.

A general workflow for the synthesis of these derivatives is outlined below.

In Vitro Anti-Inflammatory Activity of Derivatives

The anti-inflammatory effects of the synthesized derivatives of this compound were evaluated in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, a common in vitro model for neuroinflammation.

Inhibition of Nitric Oxide (NO) Production

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Several derivatives demonstrated a significant reduction in LPS-induced NO production. The most promising compounds from a screening study are highlighted in the table below.[1]

| Compound | Concentration (µM) | % Inhibition of NO Production (vs. LPS control) | Cell Viability (%) |

| e2 | 10 | 78.5 ± 2.1 | >95 |

| e16 | 10 | 82.3 ± 1.8 | >95 |

| e20 | 10 | 80.1 ± 2.5 | >95 |

| Resveratrol (Positive Control) | 20 | 57.98 ± 2.50 | >95 |

Data presented as mean ± SD.

Downregulation of Pro-Inflammatory Cytokines and Enzymes

The most active compounds were further investigated for their effects on the expression of key inflammatory mediators. Treatment with these derivatives led to a significant decrease in the transcription levels of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[2] Furthermore, they downregulated the protein levels of the inflammation-related enzymes iNOS and Cyclooxygenase-2 (COX-2).[3]

Mechanism of Action: The Nrf2-HO-1 Signaling Pathway

Further investigations into the mechanism of action revealed that the anti-inflammatory effects of these 2H-1,4-benzoxazin-3(4H)-one derivatives are mediated through the activation of the Nrf2-HO-1 signaling pathway.[1][2] This pathway is a critical cellular defense mechanism against oxidative stress and inflammation.

Under normal conditions, Nuclear factor erythroid 2-related factor 2 (Nrf2) is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon stimulation by inducers, such as the active derivatives, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) and initiates the transcription of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1).[1][2] HO-1, in turn, exerts potent anti-inflammatory effects.

The proposed mechanism of action is depicted in the following diagram:

The activation of this pathway by the derivatives leads to a reduction in LPS-induced Reactive Oxygen Species (ROS) production, contributing to the overall anti-inflammatory effect.[1]

Detailed Experimental Protocols

To facilitate further research and replication of these findings, detailed methodologies for the key experiments are provided below.

Cell Culture and Treatment

BV-2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂. For experiments, cells are seeded in appropriate plates and allowed to adhere. Subsequently, cells are pre-treated with the test compounds for a specified duration before being stimulated with 1 µg/mL of LPS to induce an inflammatory response.

Nitric Oxide (NO) Assay

The concentration of NO in the cell culture supernatant is measured as nitrite using the Griess reagent. Briefly, 50 µL of supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) followed by 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is calculated from a sodium nitrite standard curve.

Quantitative Real-Time PCR (qRT-PCR)

Total RNA is extracted from BV-2 cells using a suitable RNA isolation kit. cDNA is synthesized from the total RNA using a reverse transcription kit. qRT-PCR is performed using a SYBR Green master mix on a real-time PCR system. The relative expression of target genes (IL-1β, IL-6, TNF-α) is calculated using the 2-ΔΔCt method, with GAPDH serving as the internal control.

Western Blot Analysis

Cells are lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail. Protein concentrations are determined using a BCA protein assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk and then incubated with primary antibodies against iNOS, COX-2, Nrf2, HO-1, and β-actin overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

A generalized workflow for these in vitro assays is presented below.

Conclusion and Future Directions

While direct evidence for the anti-inflammatory activity of this compound is pending, its utility as a scaffold for generating potent anti-inflammatory agents is clear. The derivatives synthesized from this core compound have demonstrated significant efficacy in vitro, primarily through the modulation of the Nrf2-HO-1 signaling pathway. These findings underscore the therapeutic potential of the 2H-1,4-benzoxazin-3(4H)-one class of molecules in treating inflammatory conditions, particularly those with a neuroinflammatory component.

Future research should aim to:

-

Evaluate the anti-inflammatory properties of the core compound, this compound, to establish a baseline for structure-activity relationship studies.

-

Conduct in vivo studies on the most promising derivatives to validate their anti-inflammatory effects in a whole-organism context.

-

Explore further structural modifications of the this compound scaffold to optimize potency and pharmacokinetic properties.

This technical guide provides a foundation for researchers and drug development professionals to build upon in the quest for novel anti-inflammatory therapeutics derived from the versatile this compound scaffold.

References

- 1. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]

- 3. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Solubility and Stability of 6-amino-2H-1,4-benzoxazin-3(4H)-one

A comprehensive review of publicly available data reveals a significant gap in the scientific literature regarding the quantitative solubility and stability of 6-amino-2H-1,4-benzoxazin-3(4H)-one in various solvents. Despite its relevance as a potential scaffold in medicinal chemistry and drug development, detailed experimental data on its physicochemical properties remains largely unpublished in accessible scientific journals, technical papers, or public databases.

This guide aims to provide a foundational understanding of the subject by summarizing the limited available information and outlining the necessary experimental protocols to generate the required data for researchers, scientists, and drug development professionals.

Current State of Knowledge: A Landscape of Limited Data

Searches of extensive chemical and life science databases have yielded minimal specific data on the solubility and stability of this compound. Commercial supplier catalogues provide basic physical properties, but a comprehensive profile across a range of pharmaceutically and industrially relevant solvents is not available. This scarcity of information highlights a critical need for experimental studies to characterize this compound fully.

Hypothetical Data Presentation

While no quantitative data is currently available, for the benefit of future research, this section outlines the standard format for presenting such findings.

Solubility Data

A well-structured table is essential for the clear presentation of solubility data. The following table illustrates how experimentally determined solubility data for this compound should be organized.

Table 1: Illustrative Solubility of this compound in Various Solvents at Different Temperatures

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |

| Water | 25 | Data not available | Data not available | HPLC-UV |

| Ethanol | 25 | Data not available | Data not available | HPLC-UV |

| Methanol | 25 | Data not available | Data not available | HPLC-UV |

| Acetone | 25 | Data not available | Data not available | HPLC-UV |

| Acetonitrile | 25 | Data not available | Data not available | HPLC-UV |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | HPLC-UV |

| Polyethylene Glycol 400 (PEG 400) | 25 | Data not available | Data not available | HPLC-UV |

| Propylene Glycol | 25 | Data not available | Data not available | HPLC-UV |

| Phosphate Buffered Saline (pH 7.4) | 25 | Data not available | Data not available | HPLC-UV |

Stability Data

Similarly, stability data should be presented in a clear and comparative format. The following table provides a template for reporting the stability of this compound under various stress conditions.

Table 2: Illustrative Stability of this compound under Forced Degradation Conditions

| Stress Condition | Solvent | Duration | Temperature (°C) | % Recovery | Degradants Formed | Method |

| Acidic Hydrolysis (0.1 N HCl) | Water | 24 h | 60 | Data not available | Data not available | RP-HPLC |

| Basic Hydrolysis (0.1 N NaOH) | Water | 24 h | 60 | Data not available | Data not available | RP-HPLC |

| Oxidative Degradation (3% H₂O₂) | Methanol | 24 h | 25 | Data not available | Data not available | RP-HPLC |

| Thermal Degradation (Solid State) | - | 48 h | 80 | Data not available | Data not available | RP-HPLC |

| Photostability (ICH Q1B) | Methanol | - | 25 | Data not available | Data not available | RP-HPLC |

Essential Experimental Protocols

To generate the much-needed data, standardized experimental protocols are crucial. The following sections detail the methodologies required for determining the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining equilibrium solubility.

Experimental Workflow for Solubility Determination

Methodological & Application

Synthesis of 6-amino-2H-1,4-benzoxazin-3(4H)-one: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract